molecular formula C10H10ClFO B13032112 1-(4-Chloro-2-fluorophenyl)butan-1-one

1-(4-Chloro-2-fluorophenyl)butan-1-one

Cat. No.: B13032112
M. Wt: 200.64 g/mol
InChI Key: YXYJMZWTNBUFDL-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)butan-1-one is an organic compound with the molecular formula C10H10ClFO. It is a derivative of butanone, featuring a chloro and fluoro substituent on the phenyl ring.

Chemical Reactions Analysis

1-(4-Chloro-2-fluorophenyl)butan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)butan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with dopamine receptors, influencing neurotransmission pathways. This interaction can modulate the activity of these receptors, potentially leading to therapeutic effects in conditions such as schizophrenia and other neurological disorders .

Comparison with Similar Compounds

1-(4-Chloro-2-fluorophenyl)butan-1-one can be compared with other similar compounds, such as:

    4-Chloro-1-(4-fluorophenyl)butan-1-one: Similar in structure but with different substituent positions, affecting its reactivity and applications.

    4-Chloro-1-(2-fluorophenyl)butan-1-one:

These comparisons highlight the uniqueness of this compound in terms of its specific substituent positions and resulting chemical behavior.

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

1-(4-chloro-2-fluorophenyl)butan-1-one

InChI

InChI=1S/C10H10ClFO/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6H,2-3H2,1H3

InChI Key

YXYJMZWTNBUFDL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1)Cl)F

Origin of Product

United States

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